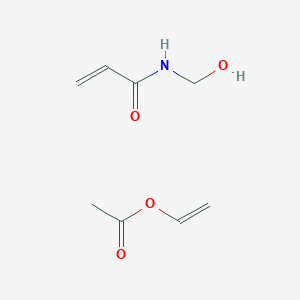
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.324 g/mol . This compound is known for its unique chemical structure, which combines the properties of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves several steps. One common method is the polymerization of ethene, ethenyl acetate, and N-(hydroxymethyl)prop-2-enamide . The reaction conditions typically include the use of initiators and catalysts to facilitate the polymerization process. Industrial production methods often involve large-scale polymerization reactors where the monomers are combined under controlled temperature and pressure conditions to produce the desired polymer .
Análisis De Reacciones Químicas
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of various polymers and copolymers . In biology, it is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering . In the industrial sector, it is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties .
Mecanismo De Acción
The mechanism of action of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes . These interactions can affect various biological processes, such as cell signaling and gene expression, making it a valuable tool in biomedical research .
Comparación Con Compuestos Similares
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide can be compared with other similar compounds, such as ethyl prop-2-enoate and prop-2-enamide . While these compounds share some structural similarities, this compound is unique due to its combination of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide moieties . This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Propiedades
Número CAS |
26337-27-9 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C4H7NO2.C4H6O2/c1-2-4(7)5-3-6;1-3-6-4(2)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
Clave InChI |
WFIMZLQSXKZDPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
SMILES canónico |
CC(=O)OC=C.C=CC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















